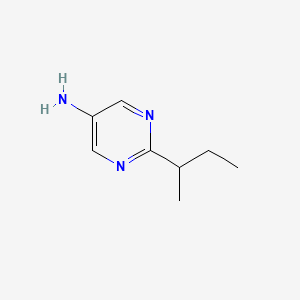

2-(Butan-2-yl)pyrimidin-5-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are a cornerstone of modern chemical and pharmaceutical research due to their diverse biological activities. gsconlinepress.comgsconlinepress.com They are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and a wide array of synthetic compounds with therapeutic applications. researchgate.netjacsdirectory.com The pyrimidine scaffold's versatility allows for extensive structural modifications, leading to the development of novel compounds with a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. gsconlinepress.comresearchgate.netontosight.ai The ongoing exploration of pyrimidine-based molecules continues to yield new therapeutic agents and research tools, highlighting their enduring importance in the scientific community. gsconlinepress.comresearchgate.net

Overview of Aminopyrimidines as Versatile Chemical Scaffolds

Among the vast family of pyrimidine derivatives, aminopyrimidines are particularly noteworthy for their role as versatile chemical scaffolds. The presence of an amino group provides a key site for further chemical modifications, allowing for the synthesis of large and diverse compound libraries. nih.govnanobioletters.com This adaptability has made aminopyrimidines attractive starting points for the development of kinase inhibitors, which are crucial in cancer therapy, as well as agents that can modulate bacterial biofilm formation. nih.govrsc.org The 2-aminopyrimidine (B69317) structure, in particular, has been the focus of significant research, leading to the discovery of compounds with a range of biological activities. nih.gov

Specific Research Focus on 2-(Butan-2-yl)pyrimidin-5-amine: A Compound of Emerging Interest

Within the diverse landscape of aminopyrimidines, this compound has emerged as a compound of specific research interest. Its unique structure, featuring a butan-2-yl group at the 2-position and an amine at the 5-position of the pyrimidine ring, presents distinct possibilities for molecular interactions and further chemical derivatization. While comprehensive research on this specific molecule is still developing, its structural motifs suggest potential applications in areas where other substituted pyrimidines have shown promise. The exploration of such novel derivatives is crucial for expanding the chemical space and identifying new lead compounds for various research and therapeutic applications.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

| InChI Key | KKPXUKAGICIJBH-UHFFFAOYSA-N |

Note: Data sourced from available chemical databases. Further experimental validation may be required for specific applications.

The synthesis and evaluation of novel pyrimidine derivatives, such as this compound, are central to advancing our understanding of structure-activity relationships and discovering new chemical entities with valuable properties. nih.govnih.gov Continued investigation into this and related compounds will undoubtedly contribute to the rich and impactful field of pyrimidine chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-6(2)8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASHMKOVTHJATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247151-56-9 | |

| Record name | 2-(butan-2-yl)pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role As a Synthetic Building Block and Derivatization Chemistry

Fundamental Utility of Pyrimidine-5-amines in Complex Organic Molecule Construction

Pyrimidine-5-amines are a cornerstone in the synthesis of complex organic molecules due to the versatile reactivity of the pyrimidine (B1678525) ring and the amino substituent. organic-chemistry.orgchinesechemsoc.org The pyrimidine core, an electron-deficient aromatic system, is susceptible to a variety of chemical transformations. researchgate.net This inherent reactivity, coupled with the nucleophilic nature of the 5-amino group, allows for the construction of a wide range of derivatives with diverse functionalities.

The synthesis of pyrimidines can be achieved through several established methods, including the principal synthesis involving the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidines. wikipedia.org Multicomponent reactions, such as the Biginelli reaction, also offer efficient routes to substituted pyrimidines. nih.govnih.gov These synthetic strategies provide access to a broad spectrum of pyrimidine derivatives that can be further elaborated. organic-chemistry.org

The amino group at the 5-position of the pyrimidine ring significantly influences its chemical behavior and provides a handle for further functionalization. This primary amine can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds, to introduce new substituents and build molecular complexity. nih.govorganic-chemistry.orgnih.gov The interplay between the pyrimidine core and the 5-amino group makes these compounds valuable precursors for creating diverse molecular architectures.

Systematic Derivatization Strategies for 2-(Butan-2-yl)pyrimidin-5-amine Analogues

The structural framework of this compound offers multiple sites for chemical modification, enabling the systematic development of a wide range of analogues. These derivatization strategies can be broadly categorized into modifications of the pyrimidine core, elaboration of the butan-2-yl side chain, and transformations of the primary amine group.

Modifications of the Pyrimidine Heterocyclic Core

The pyrimidine ring is a highly adaptable scaffold that can be modified through various synthetic methodologies. nih.govmdpi.com Halogenated pyrimidines, for instance, are common starting materials for introducing a wide array of substituents via cross-coupling reactions. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of different functional groups. mdpi.com

Furthermore, the pyrimidine core can be transformed into other heterocyclic systems through deconstruction-reconstruction strategies. nih.gov This involves converting the pyrimidine into a reactive intermediate that can then be cyclized with different reagents to form new ring systems, such as pyridines. chinesechemsoc.orgnih.gov Visible-light-driven photocatalysis offers another avenue for the modification of the pyrimidine core, enabling reactions like aerobic oxidation. rsc.org These methods provide powerful tools for altering the fundamental structure of the pyrimidine ring in this compound.

Table 1: Selected Methods for Pyrimidine Core Modification

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| Nucleophilic Aromatic Substitution | Amine nucleophiles, DIPEA, acetonitrile, 0 °C | Substitution of fluorine atoms on the pyrimidine ring. researchgate.net | researchgate.net |

| Deconstruction-Reconstruction | N-arylpyrimidinium salt formation, cleavage, and reaction with various nucleophiles | Transformation of pyrimidines into other heterocycles like pyridines and azoles. nih.gov | nih.gov |

| Visible-Light Photocatalysis | Eosin Y bis(tetrabutyl ammonium (B1175870) salt), molecular oxygen | Aerobic oxidation of dihydropyrimidines to pyrimidines. rsc.org | rsc.org |

| Cyclocondensation | Guanidine, 1,3-diketones | Formation of the pyrimidine core. researchgate.net | researchgate.net |

| Single-Step Amide Conversion | 2-chloropyridine, trifluoromethanesulfonic anhydride, nitrile | Conversion of N-vinyl or N-aryl amides to pyrimidines. organic-chemistry.org | organic-chemistry.org |

Elaboration and Functionalization of the Butan-2-yl Side Chain

The butan-2-yl side chain of this compound provides an additional site for structural diversification. The nature and position of alkyl side chains on heterocyclic rings can significantly influence the molecule's physical and chemical properties. pku.edu.cn

Chemical Transformations and Functionalization of the Primary Amine Group

The primary amine group at the 5-position is a key reactive center in this compound. nih.govorganic-chemistry.org As a good nucleophile, this amino group readily participates in a variety of chemical reactions. libretexts.org

Common transformations include acylation with acid chlorides or anhydrides to form amides, and reaction with sulfonyl chlorides to produce sulfonamides. libretexts.org The amine can also undergo alkylation, although this can sometimes lead to mixtures of mono- and poly-alkylated products. libretexts.org Condensation with aldehydes and ketones leads to the formation of imines (Schiff bases), which can be further reduced to secondary amines. libretexts.org These reactions provide straightforward methods for attaching a wide range of substituents to the pyrimidine core, thereby expanding the chemical space accessible from this versatile building block. nih.gov

Table 2: Key Reactions of the Primary Amine Group

| Reaction Type | Reagents | Product | Reference |

| Acylation | Acid Chlorides | Amides | libretexts.org |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | libretexts.org |

| Alkylation | Alkyl Halides | Alkylated Amines | libretexts.org |

| Imine Formation | Aldehydes or Ketones | Imines (Schiff Bases) | libretexts.org |

| Condensation | Ninhydrin, Barbituric Acid | Fused Pyrimidine Systems | nih.gov |

Applications in the Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic structures, particularly fused pyrimidine systems and polycyclic scaffolds.

Formation of Fused Pyrimidine Systems and Polycyclic Scaffolds

The 5-amino group and the adjacent C4 and C6 positions of the pyrimidine ring in aminopyrimidines can act as a dinucleophilic system, enabling the construction of fused heterocyclic rings. rsc.orgresearchgate.net These reactions often involve condensation with bifunctional electrophiles to form new rings fused to the pyrimidine core.

For example, the reaction of 6-aminouracil (B15529) derivatives with primary amines and aldehydes can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) systems through a double Mannich reaction. researchgate.net Similarly, multicomponent reactions involving aminopyrimidines, aldehydes, and other reagents can be employed to construct a variety of fused pyrimidine scaffolds. rsc.org These fused systems are of significant interest due to their prevalence in biologically active molecules. nih.govnih.gov The strategic use of this compound in such cyclization reactions allows for the incorporation of the butan-2-yl group into the final polycyclic structure, influencing its properties.

Synthesis of Thiazole (B1198619), Thiazinane, and Related Heterocyclic Derivatives

The chemical reactivity of the 5-amino group on the pyrimidine ring allows for its incorporation into more complex heterocyclic structures, such as those containing thiazole and thiazinane rings. These moieties are prevalent in many compounds with significant biological activities.

The construction of a thiazole ring appended to the pyrimidine core can be achieved through established synthetic routes. One of the most common methods is the Hantzsch thiazole synthesis, which involves the reaction of a compound containing a primary amine, such as this compound, with an α-halocarbonyl compound and a source of sulfur, typically a thioamide or thiourea. While specific examples utilizing this compound are not extensively documented, the general applicability of this reaction to aminopyrimidines suggests a viable pathway. For instance, the reaction of an aminopyrimidine with an α-bromoketone would lead to the formation of a thiazole ring fused or linked to the pyrimidine system. The specific substituents on the resulting thiazole ring can be varied by choosing different α-halocarbonyl compounds.

Similarly, the synthesis of thiazinane derivatives can be envisioned starting from this compound. Thiazinanes are six-membered heterocyclic rings containing a sulfur and a nitrogen atom. Their synthesis often involves the reaction of an amine with a bifunctional reagent containing sulfur. For example, reaction with a compound like 3-mercaptopropionic acid or its derivatives could lead to the formation of a 1,3-thiazinan-4-one ring attached to the pyrimidine. Another approach could involve the reaction with a sulfonyl chloride derivative, which can lead to the formation of 1,2-thiazinane-1,1-dioxide structures. The synthesis of pyrimido[2,1-b]thiazine derivatives has also been reported, starting from a thiazin-2-amine which can be prepared from a chalcone (B49325) and thiourea.

The following table outlines potential thiazole and thiazinane derivatives that could be synthesized from this compound based on established synthetic methodologies.

| Starting Material | Reagent(s) | Product Name | Potential Application Area |

| This compound | α-bromoketone, Thiourea | 2-Amino-4-(substituted)-N-(2-(butan-2-yl)pyrimidin-5-yl)thiazole | Antimicrobial, Anti-inflammatory |

| This compound | 3-Mercaptopropionic acid | 3-(2-(Butan-2-yl)pyrimidin-5-yl)-1,3-thiazinan-4-one | Medicinal Chemistry |

| This compound | Phenylmethanesulfonyl chloride | N-(2-(Butan-2-yl)pyrimidin-5-yl)benzenesulfonamide followed by cyclization | CNS-active compounds |

Development of Nucleoside Analogues

Nucleoside analogues are a critical class of compounds in medicinal chemistry, often exhibiting potent antiviral and anticancer properties. The pyrimidine core of this compound makes it an attractive scaffold for the synthesis of novel nucleoside analogues.

The synthesis of nucleoside analogues typically involves the coupling of a heterocyclic base with a sugar moiety, most commonly a ribose or deoxyribose derivative. For this compound, the attachment of the sugar can be envisioned to occur at one of the nitrogen atoms of the pyrimidine ring. A common strategy for the synthesis of pyrimidine-based nucleoside analogues is the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This would involve first modifying the pyrimidine to introduce an alkyne or azide (B81097) functional group, followed by reaction with a corresponding sugar derivative.

Another approach could involve the direct glycosylation of the pyrimidine ring. While the amino group at the 5-position could potentially be glycosylated, it is more common for the sugar to be attached to one of the ring nitrogens. The synthesis of nucleoside analogues where two ribofuranosyl residues are attached to a pyrimidine moiety has been reported, highlighting the possibility of creating more complex structures.

The development of nucleoside analogues from this compound could lead to new therapeutic agents. The specific nature of the sugar moiety and any modifications to it can have a significant impact on the biological activity of the resulting compound.

The table below presents hypothetical nucleoside analogues derived from this compound.

| Pyrimidine Derivative | Sugar Moiety | Linkage Type | Potential Biological Activity |

| 5-Ethynyl-2-(butan-2-yl)pyrimidine | Azido-β-D-ribofuranose | 1,2,3-Triazole | Antiviral |

| This compound | Activated Ribose derivative | N-Glycosidic bond | Anticancer |

| 2-(Butan-2-yl)-N-ribofuranosyl-pyrimidin-5-amine | β-D-Ribofuranose | N-Glycosidic bond (at amino group) | Antiviral |

Following a comprehensive search for scientific literature, no specific computational or theoretical studies were found for the chemical compound This compound . The requested advanced analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, advanced topological studies of electron density (ELF, LOL, RDG), predictive vibrational analyses, and molecular docking studies, have not been published for this particular molecule in the available literature.

While research exists for other pyrimidine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but structurally distinct compounds. Generating content for the requested outline would require specific data points such as HOMO-LUMO energy gap values, electrostatic potential maps, topological parameters, predicted vibrational frequencies, and protein-ligand binding affinities, none of which are available for this compound in the search results.

Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's specified outline and content requirements.

Advanced Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Profiling

Identification and Characterization of Key Intermolecular Interactions

The biological activity of a molecule is intrinsically linked to its ability to interact with its target. In the case of 2-(Butan-2-yl)pyrimidin-5-amine, its structure, featuring a pyrimidine (B1678525) ring, an amino group, and a sec-butyl group, dictates the types of intermolecular forces it can engage in. These interactions are crucial for its binding to biological macromolecules.

Hydrogen Bonds: The 5-amino group and the nitrogen atoms within the pyrimidine ring are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the lone pairs on the pyrimidyl nitrogen atoms allow them to function as hydrogen bond acceptors. These interactions are fundamental to the specificity of binding with biological targets, such as protein active sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their efficacy. nih.govnih.gov

The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of molecules with known biological activities. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties. For pyrimidine derivatives, relevant descriptors often include:

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Electronic Descriptors: Parameters such as partial charges on atoms and dipole moments are crucial, especially given the heteroaromatic nature of the pyrimidine ring.

Quantum Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's reactivity.

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. nih.govmui.ac.ir Validation of the QSAR model is then performed using internal and external test sets of compounds to ensure its predictive power. nih.gov

| Descriptor Type | Example Descriptors | Relevance to Pyrimidine Derivatives |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | The nitrogen atoms in the pyrimidine ring create a specific electronic distribution that influences interactions with biological targets. |

| Steric | Molecular Volume, Surface Area | The size and shape of substituents, such as the sec-butyl group, determine the fit within a binding pocket. |

| Hydrophobic | LogP | The hydrophobicity of the molecule affects its partitioning between aqueous and lipid environments, influencing its bioavailability. |

| Topological | Connectivity Indices | These descriptors capture the branching and overall shape of the molecule. |

This table presents a selection of descriptor types commonly used in QSAR studies of pyrimidine derivatives and their general relevance.

Once a QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds. nih.gov For instance, a QSAR study on a series of pyrimidine derivatives might reveal that the presence of a hydrogen bond donor at the 5-position and a moderately sized hydrophobic group at the 2-position are key for high activity. This information can then be used to design novel analogs of this compound with potentially enhanced potency. Studies on pyrimidine derivatives have successfully employed both multiple linear regression (MLR) and artificial neural network (ANN) models, with ANN models often showing superior predictive power for complex, non-linear relationships. nih.govmui.ac.irtandfonline.com

| Modeling Technique | Key Features | Application in Pyrimidine QSAR |

| Multiple Linear Regression (MLR) | Establishes a linear relationship between descriptors and activity. | Useful for identifying key descriptors and building simple, interpretable models. nih.govmui.ac.irtandfonline.com |

| Artificial Neural Networks (ANN) | Can model complex, non-linear relationships. | Often provides higher predictive accuracy for diverse sets of pyrimidine derivatives. nih.govmui.ac.irtandfonline.com |

This table outlines common predictive modeling techniques used in QSAR studies of pyrimidine derivatives.

Biological Activities and Mechanistic Insights in Vitro and Ex Vivo

Antiviral Activity Investigations

Identification of Viral Targets and Associated Molecular Interactions (e.g., Proteases)

Without specific data from dedicated in vitro or ex vivo studies on 2-(Butan-2-yl)pyrimidin-5-amine, any attempt to create the requested content would be speculative and fall outside the required professional and scientifically accurate scope.

Antiproliferative and Cytotoxic Potential

The pyrimidine (B1678525) scaffold is a core structure in many compounds developed for cancer therapy, including antimetabolites like 5-fluorouracil. Research into novel pyrimidine derivatives continues to reveal promising antiproliferative and cytotoxic effects against various cancer types.

Evaluation of Activity against Human Cancer Cell Lines

Studies on substituted pyrimidine derivatives have consistently demonstrated their potential to inhibit the growth of human cancer cell lines. For instance, various 4-amino-thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects. One study reported that a derivative, compound 2, exhibited a potent antiproliferative effect against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.013 µM. This same compound also showed activity against the MDA-MB-231 breast cancer cell line with an IC₅₀ of 0.056 µM. Another related amine compound in the same study demonstrated an IC₅₀ of 0.25 µM against the MDA-MB-231 cell line.

Similarly, N-heteroaryl dihydropyrimidinethiones, another class of pyrimidine-related compounds, have been assessed for their toxicity. One derivative was identified as the most cytotoxic agent against AGS (gastric cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 41.10 μM and 75.69 μM, respectively. These findings highlight the significance of the pyrimidine core in designing new anticancer agents. The specific substitutions on the pyrimidine ring play a crucial role in modulating the cytotoxic potency and selectivity against different cancer cell lines.

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives against Human Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 4-Amino-thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 0.013 µM | |

| 4-Amino-thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast) | 0.056 µM | |

| N-heteroaryl dihydropyrimidinethione | AGS (Gastric) | 41.10 µM |

Differential Cytotoxicity in Cancer versus Non-cancerous Cell Lines

A critical aspect of anticancer drug development is selective toxicity towards cancer cells while sparing normal, healthy cells. Research on thieno[2,3-d]pyrimidine (B153573) derivatives has addressed this by evaluating their effects on both cancerous and non-cancerous cell lines. For example, the effects of certain 4-amino-thieno[2,3-d]pyrimidines were tested on normal cell lines (BLAB 3T3 and MCF-10A) and were found to be safe, which supported their further evaluation for antitumor activity.

The selective index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells, is a key measure. For one thienopyrimidine derivative, the SI with respect to the MCF-7 cell line was 19.3, and for another, it was 15.8. Another compound showed a selective index of 3.7 with respect to the MDA-MB-231 cell line. These values, particularly when compared to the SI of the conventional chemotherapeutic agent Cisplatin (SI = 2.36 against MCF-7 in the same study), suggest that these pyrimidine derivatives possess a favorable selectivity profile. This indicates a potential for a wider therapeutic window, a highly desirable characteristic for anticancer agents.

Other Pharmacological Activities (In Vitro and Ex Vivo)

Beyond oncology, the versatile pyrimidine structure has been explored for other therapeutic applications, including the treatment of infectious diseases like malaria.

Assessment of Antimalarial Effects

The pyrimidine ring is a key component of molecules investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies ontriazolo[1,5-a]pyrimidine derivatives have shown that substitutions on the pyrimidine ring significantly influence their antimalarial potency. For instance, a derivative with a β-naphthylamine group at the 7-position and a trifluoromethyl group at the 2-position was the most potent in a series, with an IC₅₀ value of 0.023 μM against P. falciparum.

Further modifications, such as bioisosteric replacement of the triazolo[1,5-a]pyrimidine ring with a pyrazolo[1,5-a]pyrimidine (B1248293) ring, have also yielded active compounds. Derivatives featuring a β-naphthylamine group at the 7-position were among the most active in this class as well. These structure-activity relationship studies underscore the importance of the substituted pyrimidine core in the development of new antimalarial agents.

Ex Vivo Bioelectrical Activity and Antispasmodic Potential

Currently, there is no publicly available research data regarding the specific ex vivo bioelectrical activity or antispasmodic potential of this compound or closely related analogues.

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing pyrimidine (B1678525) derivatives is a key area of future research. benthamdirect.comresearchgate.net Traditional synthetic pathways often involve harsh conditions and generate significant waste. Modern approaches are increasingly focused on "green chemistry" principles, which prioritize atom economy, the use of safer solvents, and the utilization of renewable resources. researchgate.net

Researchers are exploring multicomponent reactions, which allow for the construction of complex molecules like pyrimidines in a single step from multiple starting materials. acs.org This approach is not only efficient but also allows for the creation of diverse libraries of compounds for screening. acs.org Catalysis is another critical aspect, with a focus on developing novel catalysts that are more efficient and can be recycled. benthamdirect.comnih.gov Techniques such as microwave-assisted and ultrasound-induced synthesis are also being investigated as they can significantly reduce reaction times and energy consumption. researchgate.netresearchgate.net The use of water as a solvent and solvent-free reaction conditions are also being explored to minimize environmental impact. researchgate.netnih.gov

A notable sustainable approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org This method is highly regioselective and provides access to asymmetrically substituted pyrimidines, liberating only hydrogen and water as byproducts. acs.org

Identification and Validation of New Biological Targets for Therapeutic Development

While pyrimidine derivatives are known to interact with a variety of biological targets, the specific targets of 2-(Butan-2-yl)pyrimidin-5-amine are still under investigation. Future research will focus on identifying and validating new biological targets to expand the therapeutic applications of this compound class. nih.govnih.gov

The pyrimidine scaffold is a common feature in many FDA-approved drugs, particularly kinase inhibitors. acs.org This suggests that kinases are a promising class of targets for this compound derivatives. Janus kinases (JAKs), which are crucial in immune response and cell growth, are one such family of targets. nih.gov The discovery of pyrimidine compounds as potent and selective JAK1 inhibitors highlights the potential in this area. nih.gov

Other potential targets include enzymes involved in cancer and inflammatory diseases. nih.gov For instance, pyrimidine derivatives have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways that are often dysregulated in cancer. nih.gov The viral capping machinery of viruses like Chikungunya is another area of interest, with piperazinyl-pyrimidine analogues showing promise as inhibitors. nih.gov

The identification of new targets will likely involve a combination of approaches, including phenotypic screening to identify compounds with desired cellular effects, followed by target deconvolution to identify the specific protein(s) they interact with.

Application of Advanced Computational Methodologies for Lead Optimization and Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. acs.org These methods can significantly accelerate the lead optimization process by predicting the binding affinity and other properties of candidate molecules before they are synthesized. acs.org

For this compound, computational approaches can be used to:

Predict Binding Modes: Docking simulations can predict how the compound and its derivatives bind to the active site of a target protein. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent inhibitors. nih.gov

Guide Analogue Design: By analyzing the predicted binding mode, researchers can identify key interactions and design new analogues with improved properties. acs.org For example, computational models can help in identifying bioisosteric replacements for certain functional groups to improve metabolic stability or selectivity. nih.gov

Predict ADMET Properties: Computational models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to prioritize those with favorable drug-like characteristics.

A key strategy involves the use of free energy perturbation (FEP) simulations, which can provide rigorous predictions of the relative binding affinities of different ligands. acs.org This can be particularly useful for interpreting SAR trends and guiding the design of more potent and selective compounds. acs.org

Integration of High-Throughput Screening Techniques with Chemical Synthesis Efforts

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. nih.gov The integration of HTS with chemical synthesis is a powerful strategy for accelerating the discovery of new drug candidates. nih.gov

In the context of this compound, this integrated approach would involve:

Library Synthesis: The synthesis of a diverse library of derivatives of this compound, leveraging efficient and sustainable synthetic methods as described in section 6.1.

High-Throughput Screening: The screening of this library against a panel of relevant biological targets to identify initial "hits." nih.govacs.org

Hit-to-Lead Optimization: The identified hits would then be subjected to further optimization, guided by computational modeling and SAR studies, to develop potent and selective lead compounds. nih.govnih.gov

Q & A

Q. What are critical considerations for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Handle in a fume hood to avoid amine vapor exposure.

- Storage : Store at –20°C under nitrogen to prevent oxidation. Monitor degradation via periodic HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.